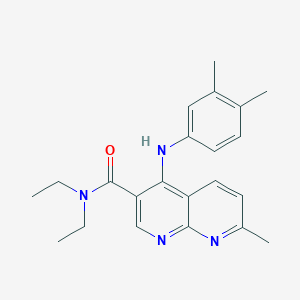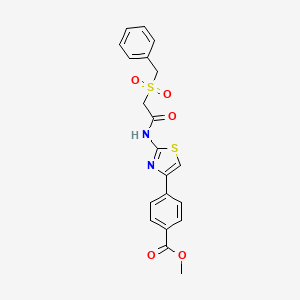![molecular formula C23H19FN4O2S2 B3001877 N-(2-ethylphenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide CAS No. 1115896-58-6](/img/structure/B3001877.png)
N-(2-ethylphenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide (EPPI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
科学的研究の応用
Synthesis Techniques : A study by Harutyunyan et al. (2015) demonstrated a one-step synthesis technique for creating N-(pyridin-2-yl)propanamides, highlighting the versatility of this chemical structure in synthesis processes.
Melatonin Receptor Ligands : Research by El Kazzouli et al. (2011) explored the design and synthesis of 2-phenylimidazo[1,2-a]pyridines as novel melatonin receptor ligands, indicating potential applications in neuropharmacology.
Reductive Cyclisation : A study by Duchek and Vasella (2011) explored the heating of ortho-nitro-anilides with phosphines, leading to the synthesis of various benzimidazoles and imidazo[4,5-b]pyridines, suggesting a method for creating structurally related compounds.
Hybrid Anticonvulsants : Research by Kamiński et al. (2015) focused on the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds as potential new hybrid anticonvulsant agents, showcasing the therapeutic potential of related compounds.
Anti-inflammatory Agents : A study by Thabet et al. (2011) highlighted the synthesis of a series of compounds, including N-(4-(2-aminothiazol-2-yl)phenyl-2-(6-methoxy-naphthalene-2-yl)propanamide, for potential anti-inflammatory applications.
Antibacterial Activity : Tumosienė et al. (2012) conducted a study on the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives, showing good antibacterial activity against certain bacteria strains.
Catalytic Activity in Oxidation Reactions : Saddik et al. (2012) investigated imidazolo[1,2-a]pyridine derivatives for their catalytic activities in the oxidation of catechol, suggesting applications in chemical processes.
Anticonvulsant Properties : Another study by Kamiński et al. (2015) explored the anticonvulsant activity of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides, indicating potential in epilepsy treatment.
Inhibition of ADP-Ribosyltransferase : Lindgren et al. (2013) focused on the synthesis and evaluation of inhibitors of the human ADP-ribosyltransferase ARTD3/PARP3, including 3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(pyridin-2-yl)ethyl]propanamide, which has implications in cancer research.
Corrosion Inhibition : El Aatiaoui et al. (2021) assessed the effectiveness of imidazo(1,2-a)pyridine-based Schiff bases as corrosion inhibitors of mild steel, demonstrating their potential in material science applications.
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2S2/c1-13-8-9-16(10-17(13)24)26-20(30)12-31-23-27-18(11-19(29)28-23)21-14(2)25-22(32-21)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,26,30)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPDQSRPARHXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Dimethyl-5-[[methyl(prop-2-ynyl)amino]methyl]pyrimidin-2-amine](/img/structure/B3001794.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine](/img/structure/B3001795.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-naphthamide](/img/structure/B3001798.png)
![1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3001799.png)

![9-Chloro-2-methyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-one](/img/structure/B3001803.png)


![3,6-dichloro-N-[1-(3,4-diethoxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B3001808.png)
![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(hydrazino)methylene]benzenesulfonamide](/img/structure/B3001809.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B3001810.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide](/img/structure/B3001811.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3001814.png)